AFMK
Overview
Description
Bicuculline is a phthalide-isoquinoline compound that acts as a light-sensitive competitive antagonist of gamma-aminobutyric acid type A receptors . It was first identified in 1932 in plant alkaloid extracts and has been isolated from various species such as Dicentra cucullaria, Adlumia fungosa, and several Corydalis species . Bicuculline is known for its ability to block the inhibitory action of gamma-aminobutyric acid receptors, mimicking epilepsy and causing convulsions .
Mechanism of Action
Target of Action
AFMK, also known as N-Acetyl-N-formyl-5-methoxykynurenamine, is a metabolite of melatonin . It has been identified in the brain of rats and is known to have antioxidant and free radical scavenging activities . It is also known to inhibit LPS-mediated production of TNFα and IL-8 in neutrophils .
Mode of Action
This compound exhibits potent antioxidant properties, exceeding those of its direct precursor N1-acetyl-N2-formyl-5-methoxykynurenamine (this compound) and its analog N1-acetylkynuramine (AK) . It has been shown to scavenge hydroxyl radicals . In the absence of catalysts, it is a poor scavenger of superoxide anions .
Biochemical Pathways
This compound is a product of melatonin metabolization in the brain . It results from the oxidative cleavage of the pyrrole ring during melatonin oxidation by myeloperoxidase (MPO), a superoxide anion (O)-dependent reaction . It is also expected to be formed from oxidation catalyzed by the unspecific enzyme indoleamine-2,3-dioxygenase (IDO), found in a variety of cells .
Pharmacokinetics
It is known that this compound is a metabolite of melatonin, which is widely distributed in eukaryotes and is closely linked to circadian rhythms in mammals .
Result of Action
This compound has been shown to have antioxidant and free radical scavenging activities . It is also known to inhibit LPS-mediated production of TNFα and IL-8 in neutrophils . In an oxidative protein destruction assay based on peroxyl radical formation, this compound proved to be highly protective . No pro-oxidant properties of this compound were detected in a sensitive biological test system based on light emission by the bioluminescent dinoflagellate Lingulodinium polyedrum .
Action Environment
It is known that melatonin, the precursor of this compound, is closely linked to circadian rhythms in mammals . Therefore, it is possible that the action, efficacy, and stability of this compound may be influenced by environmental factors such as light and dark cycles.
Biochemical Analysis
Biochemical Properties
N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of melatonin, a process that requires elevated concentrations of melatonin . The generation of N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide occurs via the deformylation of AFMK . These compounds are major melatonin metabolites in detoxifying reactive oxygen species (ROS) and reducing oxidative stress .
Cellular Effects
N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide has significant effects on various types of cells and cellular processes. For instance, it has been shown to have antiproliferative effects in HaCaT and SKMEL-188 cells (nonpigmented and pigmented) . It also inhibits the growth of normal melanocytes but has no significant effect on melanogenesis or cell morphology . These findings indicate that the antiproliferative effects of N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide are not related to melanin pigmentation .
Molecular Mechanism
The molecular mechanism of action of N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide involves its antioxidant and free radical scavenging activities . It plays a role in upregulation of antioxidant and downregulation of prooxidant enzymes . Moreover, N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide prevents excessive radical generation by antiexcitatory and anti-inflammatory actions .
Temporal Effects in Laboratory Settings
It has been shown that N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide exhibits antioxidant properties, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide vary with different dosages in animal models. For instance, it has been shown to attenuate X-ray-induced oxidative damage to DNA, proteins, and lipids in mice .
Metabolic Pathways
N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide is involved in the metabolism of melatonin, a process that involves various enzymes and cofactors . It is produced from melatonin through the kynuric pathway .
Transport and Distribution
Due to its small size and amphiphilic nature, it is expected to be able to enter any body fluid, cell, or cell compartment .
Subcellular Localization
Given its role in various cellular processes and its antioxidant properties, it is likely to be found in various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicuculline can be synthesized through various chemical reactions. One common method involves the use of chloroform, benzene, and ethyl acetate as solvents. It is sparingly soluble in alcohol and ether but can be converted to a water-soluble methiodide form . The synthetic process requires careful control of reaction conditions to ensure the stability of the compound, as it is extremely unstable at physiological pH .
Industrial Production Methods: Industrial production of bicuculline involves the extraction of the compound from plant sources such as Dicentra cucullaria and Corydalis species. The extraction process includes the use of solvents like chloroform and benzene, followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Bicuculline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly sensitive to light and can degrade under physiological conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving bicuculline include chloroform, benzene, ethyl acetate, and methiodide. The reactions are typically carried out under controlled conditions to prevent degradation of the compound .
Major Products Formed: The major products formed from the reactions involving bicuculline include its methiodide form, which is water-soluble and more stable under physiological conditions .
Scientific Research Applications
Bicuculline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is commonly used in the study of epilepsy and seizure mechanisms due to its ability to block gamma-aminobutyric acid receptors . In neuroscience research, bicuculline is used to isolate glutamatergic receptor function and study the inhibitory action of gamma-aminobutyric acid receptors . Additionally, it is used in pharmacological studies to investigate the effects of gamma-aminobutyric acid receptor antagonists on the central nervous system .
Comparison with Similar Compounds
- Picrotoxin
- Hydrastine
Bicuculline’s unique properties make it a valuable tool in scientific research, particularly in the study of epilepsy and gamma-aminobutyric acid receptor function.
Properties
IUPAC Name |
N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9(17)14-6-5-13(18)11-7-10(19-2)3-4-12(11)15-8-16/h3-4,7-8H,5-6H2,1-2H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWNYMJKURVPFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200451 | |
Record name | N-(3-(2-(Formylamino)-5-methoxyphenyl)-3-oxopropyl)-Acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acetyl-N-formyl-5-methoxykynurenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004259 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52450-38-1 | |
Record name | N1-Acetyl-N2-formyl-5-methoxykynuramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52450-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-N-formyl-5-methoxykynurenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052450381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-(2-(Formylamino)-5-methoxyphenyl)-3-oxopropyl)-Acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-[2-(Formylamino)-5-methoxyphenyl]-3-oxopropyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N1-ACETYL-N2-FORMYL-5-METHOXYKYNURAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S82P8JZ4YJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acetyl-N-formyl-5-methoxykynurenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004259 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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